molecular formula C40H56O4 B14755672 Foliaxanthin

Foliaxanthin

Cat. No.: B14755672
M. Wt: 600.9 g/mol
InChI Key: PGYAYSRVSAJXTE-NXBQOJNHSA-N
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Description

Foliaxanthin is a xanthophyll pigment found in green leaves. It is closely related to neoxanthin and plays a significant role in the photoprotective mechanisms of plants and algae. Xanthophylls, including this compound, are essential for photosynthesis and protecting the photosynthetic apparatus from damage caused by excessive light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of foliaxanthin involves several steps, starting from β-carotene. The process includes epoxidation and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as green leaves and algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other carotenoids and impurities.

Chemical Reactions Analysis

Types of Reactions: Foliaxanthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and acids, are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives.

Scientific Research Applications

Foliaxanthin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the photoprotective mechanisms in plants.

    Biology: Investigated for its role in protecting photosynthetic organisms from light-induced damage.

    Industry: Used in the food and cosmetic industries for its antioxidant properties and as a natural colorant.

Mechanism of Action

Foliaxanthin exerts its effects through its ability to absorb excess light energy and dissipate it as heat, thereby protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in chloroplasts, where this compound plays a crucial role in non-photochemical quenching.

Comparison with Similar Compounds

    Neoxanthin: Another xanthophyll pigment with similar photoprotective properties.

    Lutein: A xanthophyll found in green leafy vegetables, known for its antioxidant properties.

    Zeaxanthin: A xanthophyll that plays a role in protecting the eyes from harmful light.

Uniqueness: Foliaxanthin is unique due to its specific structure and the role it plays in the photoprotective mechanisms of plants. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-

InChI Key

PGYAYSRVSAJXTE-NXBQOJNHSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1C(CC(CC1(C)O)O)(C)C)/C=C/C=C(/C)\C=C\C23C(CC(CC2(O3)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Origin of Product

United States

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